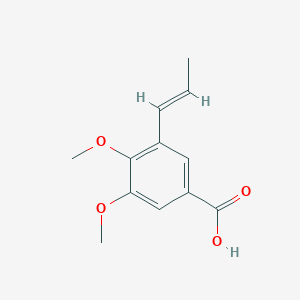

3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid is a chemical compound with the molecular formula C12H14O4 . It has a molecular weight of 222.24 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid is1S/C12H14O4/c1-4-5-8-6-9 (12 (13)14)7-10 (15-2)11 (8)16-3/h4-7H,1-3H3, (H,13,14)/b5-4+ . This code can be used to generate a 3D structure of the molecule for further analysis. Physical And Chemical Properties Analysis

3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid is a powder that is stored at room temperature . The boiling point and other specific physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Selective para-Metalation and Synthesis

Research by Sinha, Mandal, and Chandrasekaran (2000) demonstrates the selective para-metalation of unprotected 3-methoxy and 3,5-dimethoxy benzoic acids with n-butyl lithium–potassium tert-butoxide. This methodology was extended to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid, showcasing a synthetic application relevant to the modification and functionalization of similar structures (Sinha, Mandal, & Chandrasekaran, 2000).

Leonurine-Cysteine Analog Conjugates

Liu et al. (2011) reported the design, synthesis, and biological evaluation of Leonurine-cysteine analog conjugates, including derivatives structurally related to 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid, demonstrating their potential as multifunctional anti-myocardial ischemia agents. This research highlights the therapeutic potential of such compounds in cardiovascular diseases (Liu et al., 2011).

Biotransformation and New Metabolites

Hsu et al. (2007) explored the biotransformation of gallic acid by Beauveria sulfurescens ATCC 7159, leading to new glucosidated compounds and demonstrating microbial culture parallels to mammalian metabolism. This study provides insights into the potential of microbial cultures to generate mammalian metabolites of compounds related to 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid (Hsu et al., 2007).

Antioxidant Properties of Dimethoxyphenyl-Triazoles

Dovbnya et al. (2022) developed preparative methods for the synthesis of new compounds, including dimethoxyphenyl-triazoles, and evaluated their antioxidant activity. This research underlines the importance of structural modification, including the introduction of dimethoxy groups, in enhancing the antioxidant properties of compounds (Dovbnya et al., 2022).

Crystal Structures of MALDI-TOF-MS Matrices

Qian and Huang (2005) elucidated the crystal structures of matrices for MALDI-TOF-MS, including 3,5-dimethoxy-4-hydroxycinnamic acid, showcasing the significance of structural analysis in understanding the properties and applications of such compounds in mass spectrometry (Qian & Huang, 2005).

Coordination Polymers and Photophysical Properties

Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers from derivatives of 3,5-dihydroxy benzoates, highlighting the synthetic flexibility and photophysical properties of compounds structurally related to 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid (Sivakumar et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Wirkmechanismus

Target of Action

The primary targets of 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

The exact mode of action of 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid It is known that compounds with similar structures can interact with their targets through various mechanisms, such as covalent bonding, hydrogen bonding, and van der waals interactions .

Biochemical Pathways

The biochemical pathways affected by 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid Based on its chemical structure, it may be involved in reactions at the benzylic position .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid These properties are crucial in determining the bioavailability of the compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Eigenschaften

IUPAC Name |

3,4-dimethoxy-5-[(E)-prop-1-enyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-4-5-8-6-9(12(13)14)7-10(15-2)11(8)16-3/h4-7H,1-3H3,(H,13,14)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMYJBBBKJWVDQ-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C(=CC(=C1)C(=O)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(C(=CC(=C1)C(=O)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine](/img/structure/B2608805.png)

![2-((6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2608812.png)

![N-[(1S)-1-(4-Chlorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2608813.png)

![2-(4-Butoxyphenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2608814.png)

![10-Oxobicyclo[4.3.1]decane-8-carboxylic acid](/img/structure/B2608816.png)

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxy-5-methylphenyl)triazol-4-amine](/img/structure/B2608817.png)

![7-benzyl-N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2608818.png)